Differential Inhibition of Monoamine Oxidase B (MAO B) by 1,2,3,4-Tetrahydroisoquinoline
In a direct head-to-head comparison against its 2-methyl derivative and o-methylcorypalline, 1,2,3,4-tetrahydroisoquinoline (91-21-4) exhibited a Ki of 15 µM for MAO B inhibition. This is 15-fold less potent than its 2-methyl derivative (Ki = 1 µM) and 1.9-fold more potent than o-methylcorypalline (Ki = 29 µM) [1]. This demonstrates that while all three are THIQ analogs, the unsubstituted core is not the most potent, but it defines a specific baseline for SAR studies.
| Evidence Dimension | MAO B Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | 15 µM |
| Comparator Or Baseline | 2-Methyl-1,2,3,4-tetrahydroisoquinoline (1 µM); o-Methylcorypalline (29 µM) |
| Quantified Difference | 15-fold less potent than 2-methyl analog; 1.9-fold more potent than o-methylcorypalline |
| Conditions | In vitro enzyme assay using highly purified human MAO B |
Why This Matters
Procurement of the unsubstituted core is essential for establishing a baseline in SAR studies where methylation at the 2-position dramatically increases MAO B potency.
- [1] Bembenek, M. E., et al. (1990). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids. Journal of Medicinal Chemistry, 33(1), 147-152. View Source
